molecular formula C17H18N2O3 B554364 (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate CAS No. 4801-80-3

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No. B554364
CAS RN: 4801-80-3
M. Wt: 298.34 g/mol
InChI Key: HHBOFAIEPRHUSR-HNNXBMFYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C17H18N2O3 . The InChI code is 1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m1/s1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 298.34 . It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

  • (S)-N-(1-AMino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide : This compound is a metabolite of Bortezomib , a proteasome inhibitor used for the treatment of multiple myeloma . It is known to also target the ubiquitin-proteasome pathway .

  • (S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate : While specific applications aren’t mentioned, this compound is listed as a product for research use . It’s possible that it’s used as a building block or intermediate in various chemical reactions .

  • (S)-N-(1-AMino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide : This compound is a metabolite of Bortezomib , a proteasome inhibitor used for the treatment of multiple myeloma . It is known to also target the ubiquitin-proteasome pathway .

  • (S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate : While specific applications aren’t mentioned, this compound is listed as a product for research use . It’s possible that it’s used as a building block or intermediate in various chemical reactions .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBOFAIEPRHUSR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164989
Record name Phenylmethyl N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

CAS RN

4801-80-3
Record name Phenylmethyl N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4801-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Pekošak, JZ Bulc, S Korat, RC Schuit… - Molecular …, 2018 - ACS Publications
Two potent SP 1–7 peptidomimetics have been successfully radiolabeled via [ 11 C]CO 2 -fixation with excellent yields, purity, and molar activity. l-[ 11 C]SP 1–7 -peptidomimetic …
Number of citations: 4 pubs.acs.org
C Moreno-Cinos, E Sassetti, IG Salado… - Journal of Medicinal …, 2018 - ACS Publications
Increased Gram-negative bacteria resistance to antibiotics is becoming a global problem, and new classes of antibiotics with novel mechanisms of action are required. The caseinolytic …
Number of citations: 24 pubs.acs.org
A Pekošak, JŽ Bulc, Š Korat, RC Schuit, E Kooijman… - Carbon-11 Labeled … - core.ac.uk
Introduction: The substance P bioactive fragment SP1-7 effects through binding to specific sites apart from any known neurokinin or opioid receptor, revealing its multifunctional role in (…
Number of citations: 2 core.ac.uk
P Leung - 2012 - library-archives.canada.ca
The use of sulfoxide ligands for transition metal catalyzed transformations has recently been brought to the forefront in organic chemistry. The synthesis of a series of tri-and …
Number of citations: 3 library-archives.canada.ca

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